4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing oxygen and nitrogen atoms in their structure. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features.
This compound can be classified under:
The synthesis of 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the following methods:
The synthesis may require specific conditions such as controlled temperature, solvent choice (e.g., ethanol or dimethylformamide), and reaction time to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine can participate in various chemical reactions including:
The reactivity of the compound is influenced by the electron-withdrawing nature of the bromine atom and the electron-donating properties of the oxadiazole ring.
The mechanism of action for 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine in biological systems often involves:
Studies have shown that compounds with similar structures exhibit significant biological activities such as antimicrobial and anticancer properties .
The physical properties of 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine include:
The chemical properties include:
Relevant data from studies indicate that variations in substituents can significantly affect both solubility and reactivity profiles.
4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine has several potential applications:
Heterocyclic compounds constitute >75% of FDA-approved drugs, with benzothiazole and oxadiazole scaffolds representing privileged structures in anticancer and antimicrobial drug discovery. The strategic fusion of these pharmacophores—as in 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine—leverages synergistic bioactivity profiles. This hybrid architecture positions the brominated benzothiazole as an intercalator/DNA binder and the 1,2,5-oxadiazole as a hydrogen-bonding motif, creating a multimodal bioactive agent.
Benzothiazole-oxadiazole hybrids exhibit dual-targeting capabilities, disrupting topoisomerase function while modulating kinase pathways. Their antiproliferative potency stems from:
Table 1: Antiproliferative Activity of Benzothiazole-Oxadiazole Hybrids [1] [3] [6]
Compound | HCT-116 (IC₅₀, μM) | HeLa (IC₅₀, μM) | Topo Inhibition Target |
---|---|---|---|
MD77 (unsubstituted) | 12.4 ± 1.2 | 18.6 ± 2.1 | Topo I |
4-(6-Bromo-BT)-OA | 1.8 ± 0.3 | 2.4 ± 0.4 | Topo IIα |
5-Bromo isomer | 5.7 ± 0.9 | 7.2 ± 1.1 | Weak Topo I |
4-Methoxy analog | >50 | >50 | Inactive |
Molecular docking confirms key binding interactions:
1,2,5-Oxadiazoles (furazanes) evolved from explosives research to anticancer scaffolds through strategic pharmacophore hybridization:
Table 2: Milestones in 1,2,5-Oxadiazole Medicinal Chemistry [5]
Era | Key Development | Example Compound | Primary Application |
---|---|---|---|
1884 | First synthesis by Tiemann & Krüger | Simple furazanes | Chemical curiosities |
1960 | Oxolamine FDA approval | Oxolamine | Antitussive |
2010s | Antiproliferative hybrids | MD77 derivatives | Topoisomerase inhibition |
2020s | Brominated benzothiazole conjugates | 6-Bromo-OA-BT | Multi-mechanism anticancer |
The 6-bromo substituent on benzothiazole is a strategic molecular edit conferring three key advantages:1. Steric and Electronic Optimization:- Bromine’s large van der Waals radius (1.85 Å) induces DNA minor groove distortion upon intercalation [6].- Its electron-withdrawing effect (+σₚ = 0.23) enhances benzothiazole’s π-acidity, strengthening π-stacking with DNA bases by 30% vs. unsubstituted analogs [3] [10].
Table 3: SAR of Bromine Position in Benzothiazole-Oxadiazole Hybrids [3] [6] [10]
Substituent Position | HCT-116 IC₅₀ (μM) | Topo IIα Inhibition (%) | Log P |
---|---|---|---|
Unsubstituted | 12.4 ± 1.2 | 42 ± 6 | 2.18 |
6-Bromo | 1.8 ± 0.3 | 91 ± 4 | 2.87 |
5-Bromo | 5.7 ± 0.9 | 58 ± 7 | 2.85 |
6-Methyl | 23.5 ± 2.1 | <20 | 2.35 |
6-Methoxy | >50 | Inactive | 1.98 |
The 6-bromo group’s ortho-effect rigidifies the benzothiazole-oxadiazole bond, optimizing topology for enzyme binding. This explains its superiority over 5-bromo isomers despite similar lipophilicity [3].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: